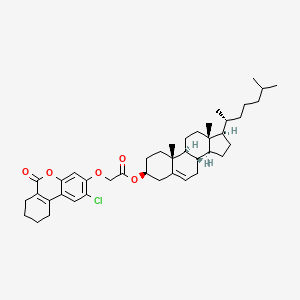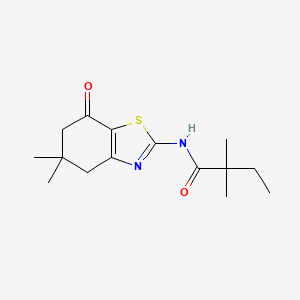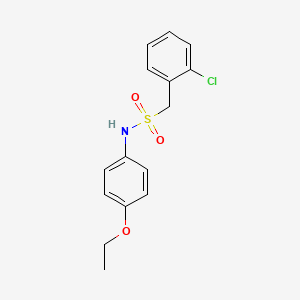![molecular formula C11H7BrN4 B11162055 [4-(4-Bromophenyl)pyrimidin-2-yl]cyanamide](/img/structure/B11162055.png)
[4-(4-Bromophenyl)pyrimidin-2-yl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(4-BROMOPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE is a compound that features a pyrimidine ring substituted with a 4-bromophenyl group and an amino group attached to a formonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-BROMOPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Formonitrile Introduction: The formonitrile group can be introduced via a reaction with a cyanating agent such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom or the nitrile group, converting them to corresponding amines or hydrocarbons.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, {[4-(4-BROMOPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine
The compound has shown promise in preliminary studies as an anticancer agent, particularly in targeting specific cancer cell lines .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[4-(4-BROMOPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrimidine ring play crucial roles in binding to these targets, potentially inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound also features a bromophenyl group but has a thiazole ring instead of a pyrimidine ring.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a bromophenyl group and a thiazole ring, but with additional functional groups that confer different properties.
Uniqueness
{[4-(4-BROMOPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE is unique due to its combination of a pyrimidine ring and a formonitrile moiety, which provides distinct electronic and steric properties that can be exploited in various applications.
Properties
Molecular Formula |
C11H7BrN4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
[4-(4-bromophenyl)pyrimidin-2-yl]cyanamide |
InChI |
InChI=1S/C11H7BrN4/c12-9-3-1-8(2-4-9)10-5-6-14-11(16-10)15-7-13/h1-6H,(H,14,15,16) |
InChI Key |
VRXOREAPFIZSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)NC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-chlorophenyl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B11161977.png)
![N-{(2S)-1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-indole-2-carboxamide](/img/structure/B11161983.png)
![3-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one](/img/structure/B11161984.png)


![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B11162006.png)
![(3beta)-Cholest-5-en-3-yl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B11162011.png)
![1-[(2-Chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B11162018.png)

![1-cyclohexyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11162034.png)


![(3beta)-cholest-5-en-3-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11162058.png)
